molecular formula C10H12N6O2S2 B11610306 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11610306
M. Wt: 312.4 g/mol
InChI Key: GULBZHIYZYJVSI-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound designed for advanced biochemical and pharmacological research. This molecule is a hybrid structure incorporating two key pharmacophores: a 4-amino-6-oxo-1,6-dihydropyrimidine ring and a 5-ethyl-1,3,4-thiadiazole group, linked by a sulfanyl-acetamide bridge. The 4-aminopyrimidine core is a privileged scaffold in medicinal chemistry, with documented scientific interest in its derivatives for targeting various enzymes . Specifically, diaminopyrimidine derivatives have been investigated for their potential biological activities, including as inhibitors for specific enzymes in cancer cell proliferation . Furthermore, the 1,3,4-thiadiazole moiety is known for its diverse pharmacological properties, making it a common feature in the design of new therapeutic agents. The integration of these two systems into a single molecule suggests potential for synergistic biological effects, making this compound a valuable candidate for research in drug discovery programs. It may serve as a key intermediate or a lead compound for developing novel enzyme inhibitors, particularly in oncology and infectious disease research. Researchers can utilize this compound to probe biological pathways and for screening against a panel of biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N6O2S2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H12N6O2S2/c1-2-8-15-16-10(20-8)14-7(18)4-19-9-12-5(11)3-6(17)13-9/h3H,2,4H2,1H3,(H,14,16,18)(H3,11,12,13,17)

InChI Key

GULBZHIYZYJVSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial processes to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, which could be useful in studying biochemical pathways.

    Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the thiadiazole ring, pyrimidinone modifications, or acetamide-linked groups. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities:

Key Observations :

  • The 5-ethyl group on the thiadiazole ring (target compound) improves synthetic yields compared to bulkier substituents (e.g., benzothiazole in compound 20) .
  • Electron-withdrawing groups (e.g., sulfamoyl in compound 20) may reduce reactivity during alkylation, leading to lower yields .
Physicochemical Properties
Compound Name/ID Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Key Spectral Data (IR/NMR) Reference
Target Compound ~352.4* Not reported Estimated ~2.1 IR: 3147 (N-H), 1708 (C=O); ¹H NMR: δ 3.86 (-CH₂-)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 367.5 168–170 ~3.5 ¹H NMR: δ 1.28 (t, J=7.2 Hz, -CH₂CH₃)
2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e) 285.7 212–216 ~2.8 IR: 1708 (C=O); ¹H NMR: δ 7.26–7.58 (Ar-H)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) 422.5 Not reported ~3.9 ¹³C NMR: δ 14.1 (-CH₂CH₃), 121–140 (Ar-C)

Key Observations :

  • The target compound’s estimated LogP (~2.1) suggests moderate hydrophilicity, favorable for membrane permeability. Bulkier substituents (e.g., p-tolylamino in 4y) increase lipophilicity (LogP ~3.9) .
  • Chlorophenyl derivatives (e.g., 3e) exhibit higher melting points (>200°C), likely due to enhanced crystallinity from halogen interactions .

Key Observations :

  • Compound 4y, sharing the 5-ethyl-thiadiazole group with the target compound, demonstrates potent cytotoxicity (IC₅₀ < 0.1 mmol/L) and selectivity, suggesting the ethyl group enhances anticancer activity .
  • Compound 20 shows moderate enzyme inhibition, highlighting that bioactivity depends on the acetamide-linked substituent (e.g., sulfamoylbenzothiazole vs. ethyl-thiadiazole) .

Biological Activity

The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines elements of pyrimidine and thiadiazole chemistry. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 334.35 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC14H16N4O3S
Molecular Weight334.35 g/mol
LogP-0.5448
Polar Surface Area93.654 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this hybrid structure. For instance, derivatives containing pyrimidine and thiadiazole moieties have shown efficacy against various viral targets. A related study indicated that compounds with similar structural features inhibited the activity of RNA polymerases associated with viral replication, achieving IC50 values in the low micromolar range (e.g., 0.35 μM against HCV NS5B) .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. In vitro studies demonstrated that compounds with a similar framework exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from thiazolidinone frameworks showed comparable effectiveness to standard antibiotics like norfloxacin and chloramphenicol . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • Antiviral Screening : A series of pyrimidine derivatives were screened for antiviral activity against the Dengue virus, revealing promising results with some compounds achieving EC50 values as low as 30.57 μM . The presence of the thiadiazole ring significantly enhanced their bioactivity.
  • Antibacterial Efficacy : In a comparative study, a selection of synthesized thiazolidinone derivatives was tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

The biological activity of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in pathogen replication or survival. The presence of both the pyrimidine and thiadiazole groups may allow for multiple points of interaction within biological systems.

Q & A

Q. How to improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors reduce side reactions and improve heat management.
  • Catalysis : Use Pd/C or CuI for Suzuki couplings in thiadiazole functionalization.
  • Purification : Combine column chromatography with recrystallization (e.g., ethanol/water mixtures) .

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